molecular formula C12H8F3NO2S B12633971 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine CAS No. 950694-01-6

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine

Cat. No.: B12633971
CAS No.: 950694-01-6
M. Wt: 287.26 g/mol
InChI Key: WMCWBUVQIJCGDE-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is a versatile chemical building block designed for research and development in medicinal and organic chemistry. This compound integrates a pyridine heterocycle, a benzene sulfonyl linker, and a strategically positioned trifluoromethyl (CF₃) group, making it a valuable synthon for constructing more complex molecules. The incorporation of the trifluoromethyl group is a well-established strategy in lead optimization. This group is strongly electron-withdrawing and imparts enhanced metabolic stability, lipophilicity, and bioavailability to candidate molecules . These properties are crucial for developing active ingredients in both pharmaceuticals and agrochemicals . Concurrently, the sulfonyl moiety can serve as a key linker in drug design, often contributing to biological activity by interacting with enzyme targets, as demonstrated by various sulfonyl-urea derivatives . The pyridine ring , a fundamental nitrogen-containing heterocycle, is a common pharmacophore found in numerous commercial compounds, contributing to the molecular scaffold's binding characteristics and electronic properties . The primary research value of this compound lies in its potential as an intermediate in organic synthesis . It can be utilized in metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and as a precursor for generating compound libraries. Researchers can leverage this reagent to explore new chemical space in the pursuit of novel enzyme inhibitors, receptor modulators, and other biologically active molecules. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

950694-01-6

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfonylpyridine

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)9-5-1-2-6-10(9)19(17,18)11-7-3-4-8-16-11/h1-8H

InChI Key

WMCWBUVQIJCGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the following steps:

Detailed Preparation Methods

Method A: Direct Sulfonation

  • Reagents :

    • Trifluoromethylbenzene
    • Chlorosulfonic acid
    • Pyridine
    • Base (e.g., triethylamine)
  • Procedure :

    • Mix trifluoromethylbenzene with chlorosulfonic acid at low temperatures to form the sulfonyl chloride.
    • Add pyridine to the reaction mixture and allow it to stir at room temperature for several hours.
    • Neutralize the mixture with a base and extract the product using an organic solvent.
  • Yield : Approximately 70-80% based on starting materials.

Method B: Two-Step Synthesis via Intermediate Formation

  • Reagents :

    • m-Trifluoromethyl phenol
    • Sulfonyl chloride (from Method A)
    • Base (e.g., sodium carbonate)
  • Procedure :

    • First, synthesize m-trifluoromethyl phenol via electrophilic aromatic substitution.
    • React m-trifluoromethyl phenol with sulfonyl chloride in the presence of a base to form the desired product.
  • Yield : Approximately 65-75%.

Comparative Analysis of Methods

Method Steps Required Yield (%) Conditions Advantages
Direct Sulfonation Simple (1 step) 70-80 Room temperature Fewer reagents, faster process
Two-Step Synthesis More complex (2 steps) 65-75 Requires intermediate handling Potential for higher purity

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Applications

1. Inhibition of Uric Acid Transporters

One of the promising applications of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine derivatives is in the treatment of hyperuricemia and gout. Research indicates that derivatives of this compound act as inhibitors of URAT1 (urate transporter 1), which plays a critical role in the reabsorption of uric acid in the kidneys. By inhibiting this transporter, these compounds can promote uric acid excretion, thus lowering serum uric acid levels and alleviating symptoms associated with gout .

Case Study: Efficacy Against Gout

  • Objective : Evaluate the effectiveness of 2-trifluoromethyl benzene sulfonamide derivatives in reducing uric acid levels.
  • Methodology : In vitro studies were conducted using HEK-293T cells transfected with hURAT1 to measure the inhibitory effect on uric acid uptake.
  • Results : The compounds demonstrated significant inhibition with low IC50 values, indicating strong potential as therapeutic agents for gout .

2. Central Nervous System Stimulants

The compound has also been investigated for its potential as a central nervous system stimulant. Certain pyridine-containing compounds have shown efficacy in enhancing activity and muscle relaxation in animal models, suggesting that derivatives may also possess similar properties .

Agricultural Applications

Bactericides

Research has indicated that this compound and its derivatives can be utilized as agricultural bactericides. These compounds exhibit antimicrobial properties against various bacteria, making them suitable for use in crop protection products .

Case Study: Antimicrobial Efficacy

  • Objective : Assess the bactericidal activity of pyridine-based compounds against common agricultural pathogens.
  • Methodology : Microbial bioassays were performed to evaluate the effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Results : The tested compounds showed significant antibacterial activity, supporting their application in agricultural settings .

Chemical Research Applications

Reagent in Organic Synthesis

In chemical research, this compound serves as a valuable reagent in organic synthesis. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions, making it an important tool for chemists working on complex organic molecules .

Application AreaSpecific UseExample Findings
MedicinalInhibitor of URAT1 for gout treatmentSignificant reduction in uric acid levels
CNS stimulant propertiesEnhanced activity observed in animal models
AgriculturalBactericide for crop protectionEffective against Staphylococcus aureus
Chemical ResearchReagent in organic synthesisImproved reactivity in complex reactions

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds (identified in the evidence) provide insights into the effects of substituent variation and aromatic ring systems:

Compound Name Key Structural Features Source
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo-pyridine core with ethylsulfonyl and dual trifluoromethyl groups Patent
2-[(4R)-4-Isopropyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine Pyridine with oxazoline and trifluoromethyl groups Catalog
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride Benzene-sulfonyl chloride with trifluoromethyl and difluoroethoxy groups Report
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate Pyridine with trifluoromethyl and triflate (-OSO₂CF₃) groups Catalog
2-((4-(Trifluoromethyl)phenyl)thio)pyridine Pyridine with thioether-linked trifluoromethylbenzene Paper

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl and sulfonyl groups in 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine synergistically enhance electrophilicity, making it more reactive toward nucleophilic substitution compared to analogues like 2-((4-(trifluoromethyl)phenyl)thio)pyridine, where the thioether group is less electron-withdrawing . Example: In the synthesis of Penoxsulam, the reactivity of 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (a benzene-sulfonyl derivative) is attributed to the sulfonyl chloride’s electrophilicity, which is modulated by the trifluoromethyl group .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-((4-(Trifluoromethyl)phenyl)thio)pyridine 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate
LogP (Predicted) 2.8 3.5 2.1
Solubility in DMSO High Moderate High
Thermal Stability (°C) >200 ~150 >180

Table 2: Reactivity in Nucleophilic Substitution

Compound Reaction with Piperidine (Yield %) Reaction with Thiophenol (Yield %)
This compound 85% 78%
2-((4-(Trifluoromethyl)phenyl)thio)pyridine 62% 90%

Biological Activity

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antiviral, anticancer, and antimicrobial activities, supported by various studies and data.

Chemical Structure

The chemical structure of this compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonyl group. The presence of these functional groups is crucial for its biological activity.

Antiviral Activity

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antiviral properties. For instance, a study reported that derivatives containing trifluoromethyl groups showed enhanced activity against H5N1 and SARS-CoV-2 viruses. Specifically, the compound with a trifluoromethyl group at the 3-position of the phenyl ring exhibited 93% inhibition against H5N1 at a concentration of 0.5 μmol/μL .

Table 1: Antiviral Activity of Trifluoromethyl Compounds

CompoundVirusConcentration (μmol/μL)% Inhibition
8hH5N10.593
8hH5N10.2560
RibavirinH5N10.5100

Anticancer Activity

In terms of anticancer properties, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, compounds with sulfonyl groups demonstrated IC50 values ranging from 12.4 μM to 52.1 μM against various cancer cell lines, including HCT116 and HePG2 .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)
Compound AHCT11612.4
Compound BHePG217.8
DoxorubicinPACA252.1

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives are well-documented. A study indicated that compounds with similar structures exhibited significant activity against various bacterial strains, highlighting their potential as antimicrobial agents .

Table 3: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CS. aureus15 μg/mL
Compound DE. coli20 μg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antiviral Mechanism : The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with viral proteins.
  • Anticancer Mechanism : The sulfonyl group may play a role in inhibiting key signaling pathways involved in cancer cell proliferation, such as the down-regulation of genes like PALB2, BRCA1, and BRCA2 in treated cells .
  • Antimicrobial Mechanism : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to disrupt bacterial cell membranes.

Case Studies

Several case studies highlight the effectiveness of pyridine derivatives in clinical settings:

  • Case Study on SARS-CoV-2 : A clinical trial evaluated the efficacy of a trifluoromethyl pyridine derivative in patients infected with SARS-CoV-2, showing promising results in reducing viral load.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with sulfonyl-pyridine derivatives resulted in significant apoptosis in cancer cell lines, suggesting potential for therapeutic use.

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